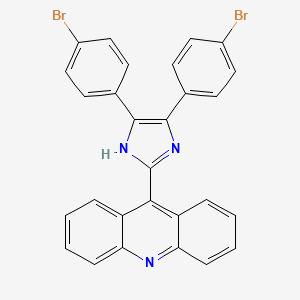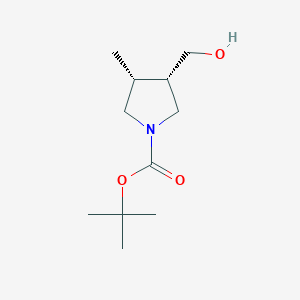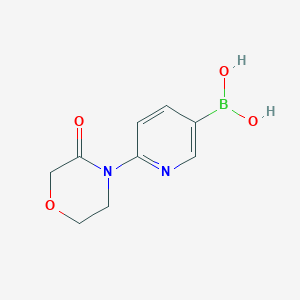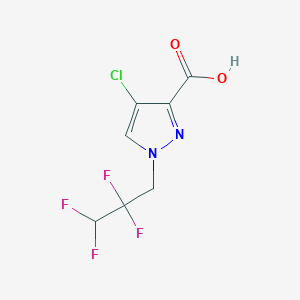
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a tetrafluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and tetrafluoropropyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Lacks the carboxylic acid group.
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group.
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the tetrafluoropropyl group.
Uniqueness
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and tetrafluoropropyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5ClF4N2O2 |
|---|---|
Peso molecular |
260.57 g/mol |
Nombre IUPAC |
4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClF4N2O2/c8-3-1-14(13-4(3)5(15)16)2-7(11,12)6(9)10/h1,6H,2H2,(H,15,16) |
Clave InChI |
IAGYCNIHLQCFHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CC(C(F)F)(F)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)

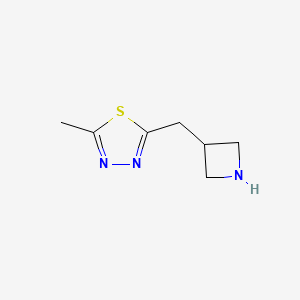
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
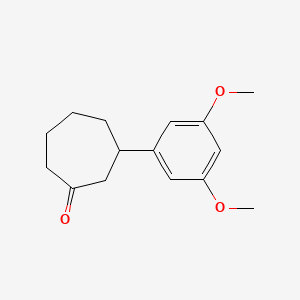
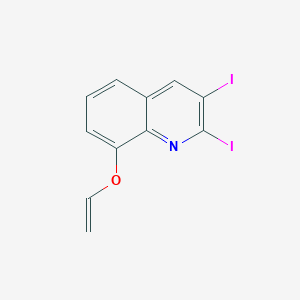
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
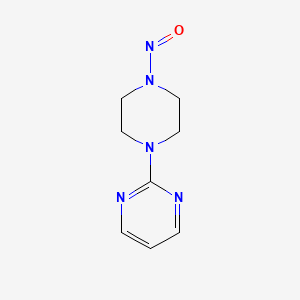
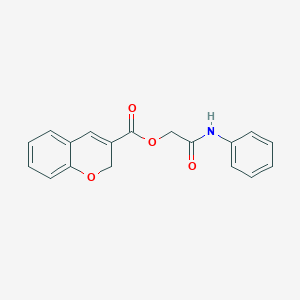

![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
